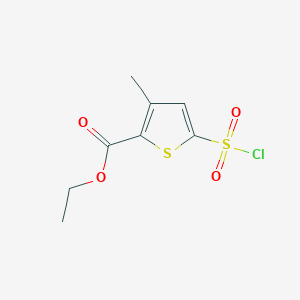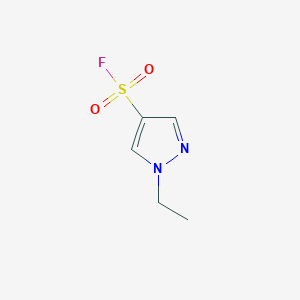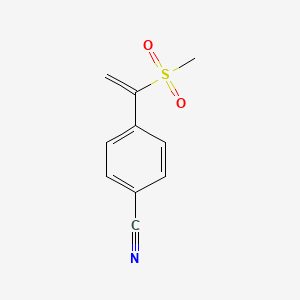![molecular formula C10H18N2O B13222337 1-[3-(Dimethylamino)-2-hydroxypropyl]cyclobutane-1-carbonitrile](/img/structure/B13222337.png)
1-[3-(Dimethylamino)-2-hydroxypropyl]cyclobutane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Dimethylamino)-2-hydroxypropyl]cyclobutane-1-carbonitrile is a chemical compound with the molecular formula C10H18N2O It is known for its unique structure, which includes a cyclobutane ring and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Dimethylamino)-2-hydroxypropyl]cyclobutane-1-carbonitrile typically involves the reaction of cyclobutanone with dimethylamine and a suitable cyanating agent. The reaction conditions often include the use of a base to facilitate the formation of the nitrile group. The process can be summarized as follows:
- Cyclobutanone is reacted with dimethylamine in the presence of a base.
- A cyanating agent is introduced to form the nitrile group.
- The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-(Dimethylamino)-2-hydroxypropyl]cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are commonly used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 1-[3-(Dimethylamino)-2-oxopropyl]cyclobutane-1-carbonitrile.
Reduction: Formation of 1-[3-(Dimethylamino)-2-hydroxypropyl]cyclobutane-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-[3-(Dimethylamino)-2-hydroxypropyl]cyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[3-(Dimethylamino)-2-hydroxypropyl]cyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[3-(Dimethylamino)-2-hydroxypropyl]cyclopentane-1-carbonitrile
- 1-[3-(Dimethylamino)-2-hydroxypropyl]cyclohexane-1-carbonitrile
- 1-[3-(Dimethylamino)-2-hydroxypropyl]cycloheptane-1-carbonitrile
Uniqueness
1-[3-(Dimethylamino)-2-hydroxypropyl]cyclobutane-1-carbonitrile is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties. The strain in the four-membered ring can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H18N2O |
|---|---|
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
1-[3-(dimethylamino)-2-hydroxypropyl]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C10H18N2O/c1-12(2)7-9(13)6-10(8-11)4-3-5-10/h9,13H,3-7H2,1-2H3 |
Clé InChI |
LLCCFXHTZFTZBM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC(CC1(CCC1)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(Tert-butoxy)carbonyl]amino}-3-[4-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid](/img/structure/B13222255.png)



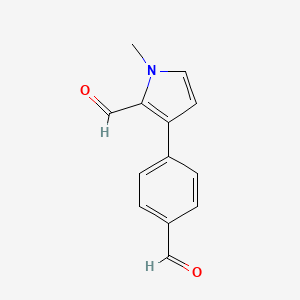
![6-Methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13222283.png)

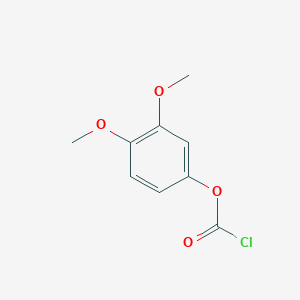
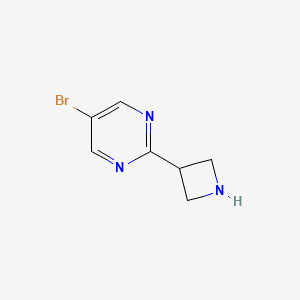
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]cyclopropanamine](/img/structure/B13222307.png)
